

structure-activity relationship (SAR) of 5-chloro-3-methyl-1H-indole analogs

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Compound of Interest

Compound Name: 5-chloro-3-methyl-1H-indole

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An In-Depth Guide to the Structure-Activity Relationship (SAR) of **5-Chloro-3-Methyl-1H-Indole** Analogs for Anticancer Drug Discovery

Introduction: The Privileged Indole Scaffold in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.^{[1][2]} This bicyclic aromatic heterocycle mimics the structure of peptides and can bind reversibly to numerous enzymes, providing vast opportunities for the development of novel drugs with distinct mechanisms of action.^{[1][2]} Its significance is underscored by the number of indole-containing drugs approved by the FDA, such as the anticancer agents sunitinib and panobinostat.^{[3][4]} Indole derivatives exhibit a wide spectrum of pharmacological activities, including potent anticancer properties, by modulating various cellular pathways like cell cycle arrest, apoptosis, and the inhibition of key enzymes like kinases and tubulin.^{[3][5][6]}

Within this diverse class, the 5-chloro-indole scaffold has emerged as a particularly promising starting point for the design of potent therapeutic agents.^[7] The introduction of a chlorine atom at the 5-position can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, thereby enhancing its interaction with biological targets and improving its pharmacological profile.^[8] This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of **5-chloro-3-methyl-1H-indole** analogs, with a primary focus on their application in oncology. We will dissect how specific structural modifications to this core

influence biological activity, supported by comparative experimental data and detailed protocols for evaluation.

The 5-Chloro-3-Methyl-1H-Indole Core: A Framework for Innovation

The foundational structure of **5-chloro-3-methyl-1H-indole** serves as a versatile template for synthetic modification. The strategic placement of the chloro group at C5 and the methyl group at C3 provides a unique electronic and steric landscape. Key positions for derivatization—the N1 indole nitrogen, the C2 position, and the C3-methyl group—allow for systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Understanding the impact of substitutions at these sites is crucial for rational drug design.

Caption: Core structure of **5-chloro-3-methyl-1H-indole** and key modification sites.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of **5-chloro-3-methyl-1H-indole** analogs is exquisitely sensitive to their substitution patterns. The following sections explore the SAR based on modifications at the primary sites of the indole ring.

Modifications at the N1-Position (Indole Nitrogen)

Substitution at the N1 position directly influences the hydrogen-bonding capacity and overall lipophilicity of the molecule.

- Small Alkyl Groups: SAR studies have revealed that substituting the N1-hydrogen with a methyl group can dramatically enhance cytotoxic activity. In one study, N1-methylation increased potency by approximately 60-fold compared to the unsubstituted analog.^[3] This suggests that eliminating the hydrogen bond donor capability at N1 while increasing lipophilicity can be a favorable modification for certain biological targets.
- Larger Functional Groups: The introduction of larger moieties, such as a morpholinoethyl group, has been shown to produce compounds with significant inhibitory activity against breast cancer cell lines (MCF-7 and MDA-MB-468).^[9] For instance, 4-chloro-N'-(1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide demonstrated potent inhibition with IC₅₀ values of 13.2 μ M and 8.2 μ M against MCF-7 and MDA-MB-468 cells,

respectively.[9] This highlights the potential for N1-substituents to occupy additional binding pockets or improve pharmacokinetic properties.

Modifications at the C2-Position

The C2 position is a critical site for introducing functionalities that can interact with specific amino acid residues in enzyme active sites.

- **Carboxamides:** A series of 5-chloro-3-hydroxymethyl-indole-2-carboxamides were developed as potent antiproliferative agents targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10] The analog featuring a 4-morpholin-4-yl group (Compound VIc) exhibited a significant EGFR inhibitory IC₅₀ value of 0.12 μM, demonstrating that C2-carboxamides can be tailored to achieve high-affinity kinase inhibition.[10]
- **Carboxylates:** Saponification of C2-ester derivatives to their corresponding carboxylic acids has also been explored. These acidic derivatives can form crucial interactions, such as salt bridges, within target proteins, potentially altering the binding mode and activity profile.[11]

Modifications at the C3-Position

The C3 position is arguably the most frequently modified site on the indole ring, offering a versatile handle for introducing a wide array of substituents that can profoundly impact biological activity.

- **Vinyl Linkers:** The introduction of a vinyl group at C3 has been a successful strategy. For example, 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have been synthesized and shown to be potent inhibitors of both wild-type and mutant EGFR.[10] One of the most potent derivatives from this series (compound 5f) had a mean GI₅₀ of 29 nM across four cancer cell lines, outperforming the reference drug erlotinib.[10]
- **Linking to Heterocycles:** Attaching other heterocyclic rings to the C3 position via various linkers is a common strategy to enhance binding affinity and explore new interactions. Indole-vinyl sulfone derivatives have been synthesized and shown to act as tubulin polymerization inhibitors, inducing cell cycle arrest at the G2/M phase.[3]
- **Tetrahydropyridine Moieties:** Analogs of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole have been investigated as agonists for the 5-HT(6) receptor, indicating that C3

modifications can also direct the compound's activity towards central nervous system targets.[12]

Comparative Analysis of Biological Activity

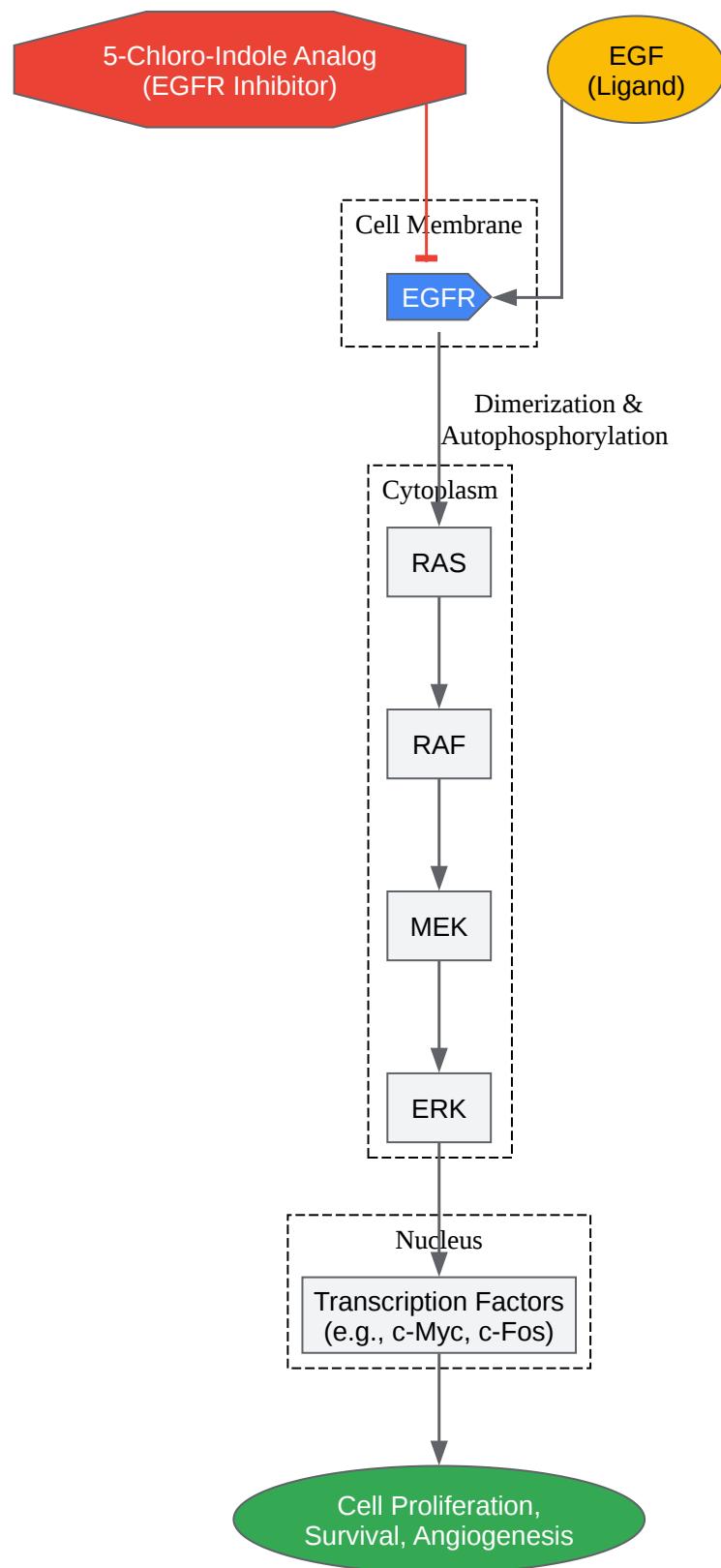
To provide a clear comparison, the table below summarizes the in vitro antiproliferative and kinase inhibitory activities of representative 5-chloro-indole derivatives. While data for direct analogs of **5-chloro-3-methyl-1H-indole** can be specific, closely related structures provide invaluable SAR insights.

Compound/Analog Description	Target Cell Line(s) / Enzyme	Biological Activity (IC50 / GI50)	Reference
N1-Methyl Indole Derivative	Various Cancer Cell Lines	~60-fold more potent than N-unsubstituted analog	[3]
5-chloro-N'((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzene sulfonohydrazide	MCF-7 (Breast), MDA-MB-468 (Breast)	13.2 μ M (MCF-7), 8.2 μ M (MDA-MB-468)	[9]
5-chloro-3-hydroxymethyl-indole-2-carboxamide (VIc, R = 4-morpholin-4-yl)	EGFR Tyrosine Kinase	0.12 μ M	[10]
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide (5f)	Four Cancer Cell Lines (Panel)	Mean GI50 = 29 nM	[10]
(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propyl)-2-1H-indole-2-carboxamide	HCT116 (Colon)	7.1 \pm 0.6 μ M	[13]
Benzimidazole-indole derivative (8)	Various Cancer Cell Lines	IC50 = 50 nmol/L (average)	[3]

Mechanisms of Action: Targeting Cancer's Core Machinery

The anticancer effects of 5-chloro-indole derivatives are often multifaceted, targeting critical pathways involved in tumor growth and survival.[6]

- Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, particularly those in growth factor signaling pathways like EGFR.[7][14] By binding to the ATP-binding site of the kinase domain, these compounds block downstream signaling cascades that promote cell proliferation and survival.[10]
- Tubulin Polymerization Inhibition: Several indole derivatives disrupt the dynamics of microtubules by inhibiting tubulin polymerization.[3] This interference with the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis.[3][4]
- Induction of Apoptosis: Many of these analogs induce programmed cell death (apoptosis) by activating intrinsic or extrinsic pathways.[5][6] Mechanistic studies have shown that potent derivatives can increase levels of pro-apoptotic proteins like Caspase-3, Caspase-8, and Bax, leading to the systematic dismantling of the cancer cell.[10]

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Caption: Inhibition of the EGFR signaling pathway by 5-chloro-indole analogs.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific rigor, the cytotoxic potential of newly synthesized analogs must be assessed using standardized assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for this purpose, providing a quantitative measure of cell viability.[\[4\]](#)[\[15\]](#)[\[16\]](#)

Protocol: MTT Cytotoxicity Assay

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

- **Cell Seeding:**
 - Culture human cancer cells (e.g., HCT-116, MCF-7) to ~80% confluence.
 - Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
 - Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
 - **Rationale:** This initial incubation ensures cells are in a logarithmic growth phase and properly adhered before drug exposure.
- **Compound Treatment:**
 - Prepare a stock solution of the 5-chloro-indole analog in DMSO.
 - Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 μ M).

- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and untreated controls.
- Incubate for 48-72 hours.
- Rationale: A range of concentrations is essential to determine the dose-dependent effect and calculate the IC50 value.
- MTT Addition and Incubation:
 - After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate the plate for an additional 4 hours at 37°C.
 - Rationale: This allows sufficient time for mitochondrial enzymes in viable cells to metabolize the MTT into formazan crystals.
- Formazan Solubilization and Measurement:
 - Carefully remove the medium from each well.
 - Add 150 µL of a solubilization solution (e.g., DMSO or a 1:1 DMSO-ethanol solution) to each well to dissolve the formazan crystals.[\[15\]](#)
 - Gently shake the plate for 10-15 minutes to ensure complete dissolution.
 - Measure the absorbance (optical density) at 570 nm using a microplate reader.
 - Rationale: The absorbance is directly proportional to the quantity of formazan, which reflects the number of viable cells.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.

- Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

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